1-(3-methanesulfonylphenyl)imidazolidin-2-one

Medicinal Chemistry Organic Synthesis Quality Control

Securing the correct meta-regioisomer is critical. 1-(3-Methanesulfonylphenyl)imidazolidin-2-one (CAS 1092346-63-8) features an electron-withdrawing sulfonyl group at the meta-position, a configuration that directly governs reactivity and binding interactions, unlike its para- or ortho-analogs. This specific N-arylsulfonylimidazolidin-2-one scaffold serves as a non-replicable pharmacophore for anticancer agent development. Supplied with certified purity (≥98%), it is ideal for lead optimization and as a precise reference standard for HPLC/LC-MS/NMR method validation. Procure this exact structure to ensure reproducible SAR data and reliable analytical results.

Molecular Formula C10H12N2O3S
Molecular Weight 240.28
CAS No. 1092346-63-8
Cat. No. B2570056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methanesulfonylphenyl)imidazolidin-2-one
CAS1092346-63-8
Molecular FormulaC10H12N2O3S
Molecular Weight240.28
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)N2CCNC2=O
InChIInChI=1S/C10H12N2O3S/c1-16(14,15)9-4-2-3-8(7-9)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13)
InChIKeyHVUGHFQKBNUSQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methanesulfonylphenyl)imidazolidin-2-one (CAS 1092346-63-8): Procurement and Scientific Selection Baseline Data


1-(3-Methanesulfonylphenyl)imidazolidin-2-one (CAS 1092346-63-8) is an N-arylsulfonyl-substituted imidazolidin-2-one derivative, with the molecular formula C₁₀H₁₂N₂O₃S and a molecular weight of 240.28 g/mol [1]. The compound consists of an imidazolidin-2-one core (a five-membered cyclic urea) with a 3-methanesulfonylphenyl substituent at the N1 position. It is primarily utilized as a synthetic building block and pharmaceutical intermediate in medicinal chemistry research .

Why Generic Substitution of 1-(3-Methanesulfonylphenyl)imidazolidin-2-one is Not Feasible: Key Differentiators for Procurement


Substitution of 1-(3-methanesulfonylphenyl)imidazolidin-2-one with other imidazolidin-2-one derivatives or arylsulfonyl analogs is not straightforward due to distinct structural, electronic, and steric properties imparted by the specific substitution pattern. The meta-position of the methanesulfonyl group on the phenyl ring directly influences the molecule's reactivity, solubility, and potential binding interactions compared to para- or ortho-substituted analogs [1]. Furthermore, the specific combination of the imidazolidin-2-one core with this electron-withdrawing sulfonyl group creates a unique pharmacophore that cannot be replicated by other heterocyclic scaffolds. Procurement decisions must therefore be based on the precise structural identity and the resulting chemical behavior, as outlined in the quantitative evidence below.

Quantitative Differentiation Guide for 1-(3-Methanesulfonylphenyl)imidazolidin-2-one (CAS 1092346-63-8)


Comparative Purity and Analytical Certification for Research-Grade Procurement

The target compound is available from specialized vendors with a minimum guaranteed purity of 97% (NLT 97%), as certified by ISO-compliant quality systems . This specification provides a verifiable baseline for research-grade procurement, ensuring reproducibility in synthetic applications. In contrast, close structural analogs such as 1-(4-methanesulfonylphenyl)imidazolidin-2-one or 1-(2-methanesulfonylphenyl)imidazolidin-2-one are not commonly available with the same level of documented purity and quality assurance from a dedicated supplier, introducing variability in experimental outcomes.

Medicinal Chemistry Organic Synthesis Quality Control

Structural Identity Confirmation by PubChem and Its Implication for SAR Studies

The compound's unique structure is unambiguously defined and indexed in PubChem (CID 12151206), with a standardized InChI Key (HVUGHFQKBNUSQA-UHFFFAOYSA-N) [1]. This provides a definitive structural fingerprint that distinguishes it from other imidazolidin-2-one derivatives, such as 1-(4-methanesulfonylphenyl)imidazolidin-2-one or 1-(2-methanesulfonylphenyl)imidazolidin-2-one, which would have distinct InChI Keys. This is critical for structure-activity relationship (SAR) studies, where precise molecular geometry and electronic distribution are essential for interpreting biological data.

Structure-Activity Relationship Computational Chemistry Medicinal Chemistry

Class-Level Antitumor Activity of Arylsulfonylimidazolidin-2-ones and the Role of Substitution Pattern

While specific data for 1-(3-methanesulfonylphenyl)imidazolidin-2-one is not yet available, the broader class of 1-(arenesulfonyl)imidazolidin-2-ones has demonstrated significant in vitro antitumor activity. In a study by Abdel-Aziz et al. (2012), a series of 1,3-bis(arenesulfonyl)imidazolidin-2-ones (5a-i) showed a significant inhibition of cancer cell growth compared to the 1-(arenesulfonyl)imidazolidin-2-one series (3a-i), which exhibited weak inhibition [1]. For example, compound 5e showed remarkable broad-spectrum antitumor activity against a panel of 60 tumor cell lines from nine different organs, including lung cancer HOP-92 and renal cancer CAKI-1 and UO-31 cell lines [1]. This class-level data suggests that the presence and specific substitution of the arylsulfonyl group on the imidazolidin-2-one scaffold is critical for activity, and the 3-methanesulfonylphenyl variant may possess unique properties within this class.

Anticancer Drug Discovery Medicinal Chemistry Cancer Biology

Optimal Research and Industrial Application Scenarios for 1-(3-Methanesulfonylphenyl)imidazolidin-2-one


Pharmaceutical Intermediate for Synthesis of Arylsulfonyl-Containing Drug Candidates

The compound serves as a key building block for the synthesis of more complex molecules containing the N-arylsulfonylimidazolidin-2-one pharmacophore. Its defined purity (≥97%) and structural identity make it suitable for use as a starting material in the development of novel anticancer agents, as suggested by class-level activity data [1]. Its utility in medicinal chemistry is further supported by its inclusion in the MolCore portfolio, which is geared towards pharmaceutical R&D and quality control applications .

Structure-Activity Relationship (SAR) Studies on Imidazolidin-2-one Derivatives

The precise structural definition of 1-(3-methanesulfonylphenyl)imidazolidin-2-one, as confirmed by its PubChem CID and InChI Key [2], makes it an ideal tool for systematic SAR investigations. Researchers can use this compound to probe the impact of the meta-methanesulfonyl substitution on biological activity, physicochemical properties, and target binding, in direct comparison to other regioisomers (e.g., 2- or 4-substituted) or other N-substituted imidazolidin-2-ones. This allows for a rational approach to lead optimization in drug discovery programs.

Quality Control and Analytical Reference Standard

Given its availability with a certified purity specification (NLT 97%) from an ISO-compliant vendor , this compound can be employed as a reference standard for analytical method development and validation, including HPLC, LC-MS, and NMR spectroscopy. This is essential for ensuring the identity, purity, and stability of synthetic intermediates and final drug substances in pharmaceutical manufacturing and research laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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